molecular formula C11H13Cl2NO B6190979 6-chloro-1,2-dihydrospiro[indole-3,3'-oxolane] hydrochloride CAS No. 2680533-69-9

6-chloro-1,2-dihydrospiro[indole-3,3'-oxolane] hydrochloride

Cat. No. B6190979
CAS RN: 2680533-69-9
M. Wt: 246.1
InChI Key:
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Description

6-Chloro-1,2-dihydrospiro[indole-3,3'-oxolane] hydrochloride (6-Cl-DHSO) is an organochlorine compound with a molecular formula of C9H9Cl2NO2. It is an intermediate in the synthesis of various drugs, such as alprazolam, and has been studied for its potential use in various applications.

Scientific Research Applications

6-chloro-1,2-dihydrospiro[indole-3,3'-oxolane] hydrochloride has been studied for its potential applications in various fields of scientific research. It has been used as a reagent in organic synthesis, as a starting material for the synthesis of various drugs, and as a catalyst in the synthesis of heterocyclic compounds. It has also been studied as a potential antifungal agent and as an inhibitor of the enzyme lipoxygenase. Additionally, this compound has been used in the synthesis of this compound-2-carboxylic acid, which has been studied for its potential use in the treatment of diabetes.

Mechanism of Action

The mechanism of action of 6-chloro-1,2-dihydrospiro[indole-3,3'-oxolane] hydrochloride is not yet fully understood. However, it is thought to act as a competitive inhibitor of the enzyme lipoxygenase, which is involved in the metabolism of fatty acids. Additionally, this compound may act as an antioxidant, as it has been shown to reduce lipid peroxidation and free radical formation.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to inhibit the enzyme lipoxygenase, which is involved in the metabolism of fatty acids. Additionally, this compound may act as an antioxidant, as it has been shown to reduce lipid peroxidation and free radical formation.

Advantages and Limitations for Lab Experiments

The main advantage of using 6-chloro-1,2-dihydrospiro[indole-3,3'-oxolane] hydrochloride in laboratory experiments is its relative stability and low toxicity. Additionally, it is easily synthesized from readily available starting materials, and its reactivity is well-studied. However, it is important to note that this compound is a highly reactive compound, and should be handled with care. Additionally, it is important to ensure that the reaction conditions are carefully controlled, as the reaction may proceed too quickly and result in the formation of unwanted by-products.

Future Directions

There are several potential future directions for the study of 6-chloro-1,2-dihydrospiro[indole-3,3'-oxolane] hydrochloride. These include further research into its potential applications in organic synthesis, as a starting material for the synthesis of various drugs, and as an inhibitor of the enzyme lipoxygenase. Additionally, further research into its potential use as an antifungal agent and as an inhibitor of other enzymes could be beneficial. Finally, further research into its biochemical and physiological effects could help to elucidate its mechanism of action.

Synthesis Methods

The synthesis of 6-chloro-1,2-dihydrospiro[indole-3,3'-oxolane] hydrochloride can be achieved through several methods. One method involves the reaction of 1,2-dihydrospiro[indole-3,3'-oxolane] hydrochloride (DHSO) with thionyl chloride, followed by the addition of 6-chloropurine. Another method involves the reaction of DHSO with phosphorus oxychloride, followed by the addition of 6-chloropurine. Finally, the reaction of DHSO with 6-chloropurine in the presence of sodium hydroxide can also be used to synthesize this compound.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-chloro-1,2-dihydrospiro[indole-3,3'-oxolane] hydrochloride involves the reaction of 3-chloroaniline with ethyl glyoxylate to form an intermediate, which is then reacted with 3-hydroxyindole to form the final product.", "Starting Materials": [ "3-chloroaniline", "ethyl glyoxylate", "3-hydroxyindole", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "water" ], "Reaction": [ "Step 1: Dissolve 3-chloroaniline in a mixture of hydrochloric acid and water.", "Step 2: Add ethyl glyoxylate to the mixture and stir for several hours at room temperature.", "Step 3: Add sodium hydroxide to the mixture to adjust the pH to basic.", "Step 4: Extract the mixture with diethyl ether and wash the organic layer with water.", "Step 5: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain an intermediate.", "Step 6: Dissolve the intermediate in a mixture of hydrochloric acid and water.", "Step 7: Add 3-hydroxyindole to the mixture and stir for several hours at room temperature.", "Step 8: Extract the mixture with diethyl ether and wash the organic layer with water.", "Step 9: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the final product as a hydrochloride salt." ] }

CAS RN

2680533-69-9

Molecular Formula

C11H13Cl2NO

Molecular Weight

246.1

Purity

95

Origin of Product

United States

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